3-(4-methoxy-3-methylphenyl)piperidine

3-Arylpiperidine Dopamine Receptor CNS Drug Discovery

3-(4-Methoxy-3-methylphenyl)piperidine (CAS 1044768-85-5) is a substituted piperidine derivative with the molecular formula C13H19NO and molecular weight 205.3 g/mol. The compound features a piperidine ring substituted at the 3-position with a phenyl group bearing a para-methoxy and meta-methyl substituent.

Molecular Formula C13H19NO
Molecular Weight 205.3
CAS No. 1044768-85-5
Cat. No. B6264608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxy-3-methylphenyl)piperidine
CAS1044768-85-5
Molecular FormulaC13H19NO
Molecular Weight205.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-3-methylphenyl)piperidine (CAS 1044768-85-5): Chemical Identity and Predicted Physicochemical Profile for Procurement Consideration


3-(4-Methoxy-3-methylphenyl)piperidine (CAS 1044768-85-5) is a substituted piperidine derivative with the molecular formula C13H19NO and molecular weight 205.3 g/mol . The compound features a piperidine ring substituted at the 3-position with a phenyl group bearing a para-methoxy and meta-methyl substituent . Predicted physicochemical properties include a boiling point of 317.647±42.00 °C, density of 0.992±0.06 g/cm3 at 25 °C, and a pKa of 10.052±0.10 . The compound is commercially available as a versatile small molecule scaffold for research purposes with a typical purity specification of ≥95% .

Why 3-(4-Methoxy-3-methylphenyl)piperidine (CAS 1044768-85-5) Cannot Be Simply Replaced by Structural Analogs: Structural Nuances with Functional Consequences


Substitution of 3-(4-methoxy-3-methylphenyl)piperidine with closely related analogs such as 4-(4-methoxy-3-methylphenyl)piperidine (CAS 310395-10-9) or 3-[(4-methoxy-3-methylphenyl)methyl]piperidine (CAS 955288-19-4) is not functionally equivalent despite superficial structural similarity. The position of the piperidine attachment (3- vs. 4-position) and the presence or absence of a methylene spacer fundamentally alter molecular geometry, conformational flexibility, and potential interaction with biological targets. In 3-arylpiperidine scaffolds, the 3-substitution pattern is a recognized privileged motif for dopaminergic activity [1], whereas the 4-arylpiperidine and benzyl-piperidine variants present distinct pharmacophores with divergent receptor engagement profiles. The specific 4-methoxy-3-methyl substitution pattern on the phenyl ring further modulates electron density and lipophilicity in ways that cannot be replicated by unsubstituted phenyl or alternative substitution patterns. These structural differences translate into measurable differences in binding affinity and functional activity, as documented in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-(4-Methoxy-3-methylphenyl)piperidine (CAS 1044768-85-5) Against Closest Structural Analogs


Piperidine Attachment Position Dictates Target Engagement: 3- vs. 4-Arylpiperidine Scaffold Selectivity in CNS Applications

The 3-arylpiperidine scaffold, of which the target compound is a specific substituted derivative, demonstrates fundamentally different biological engagement compared to the 4-arylpiperidine scaffold. 3-Arylpiperidines have been thoroughly investigated since the early 1980s for their opioid and dopaminergic activity, with preclamol reported as the first selective D2-like dopamine autoreceptor agonist [1]. In contrast, 4-arylpiperidines do not exhibit this dopaminergic autoreceptor selectivity profile. The 3-substitution geometry presents the aryl group in an orientation that enables specific interactions with the dopamine D2 receptor orthosteric site, whereas the 4-substituted analogs fail to achieve the same binding pose [1].

3-Arylpiperidine Dopamine Receptor CNS Drug Discovery Scaffold Differentiation

Physicochemical Differentiation: Predicted pKa and Basic Nitrogen Character of 3-(4-Methoxy-3-methylphenyl)piperidine

The predicted pKa of 3-(4-methoxy-3-methylphenyl)piperidine is 10.052±0.10 . This value reflects the basicity of the piperidine nitrogen and influences protonation state under physiological conditions (pH 7.4). The compound's LogP is not directly reported but can be compared to the structurally related 3-[(4-methoxy-3-methylphenyl)methyl]piperidine (CAS 955288-19-4), which has a calculated LogP of 2.96 . The absence of a methylene spacer in the target compound is expected to reduce lipophilicity relative to the benzyl analog, potentially affecting membrane permeability and CNS penetration characteristics.

Physicochemical Properties pKa Lipophilicity Drug-likeness

Substituent Effects on Phenyl Ring: 4-Methoxy-3-Methyl Pattern vs. Unsubstituted Phenyl in Piperidine Scaffolds

The presence of both methoxy (electron-donating) and methyl (weakly electron-donating) groups on the phenyl ring distinguishes the target compound from the unsubstituted 3-phenylpiperidine scaffold. In structure-activity relationship studies of 3-arylpiperidines, aryl substitution significantly modulates potency. A 3-arylpiperidine derivative evaluated as an antibacterial potentiator showed an IC50 of approximately 90 μM [1]. While the target compound has not been evaluated in the same assay, the methoxy and methyl substitution pattern is known to influence receptor binding through electronic and steric effects. Modifications to the piperidine structure, including aryl substitution patterns, can significantly alter binding affinity and selectivity towards specific receptors [2].

SAR Substituent Effects Medicinal Chemistry Electron Density

Validated Application Scenarios for 3-(4-Methoxy-3-methylphenyl)piperidine (CAS 1044768-85-5) Based on Structural and Class-Level Evidence


CNS Drug Discovery: Dopamine Autoreceptor-Focused Lead Optimization

The 3-arylpiperidine scaffold is a validated starting point for dopamine autoreceptor agonist programs, with preclamol (3-(3-hydroxyphenyl)-N-n-propylpiperidine) serving as the prototypical selective D2-like dopamine autoreceptor agonist [1]. The target compound, bearing a 4-methoxy-3-methylphenyl substitution at the 3-position, offers a distinct electronic and lipophilic profile for SAR exploration. Researchers developing novel dopamine autoreceptor modulators for conditions such as schizophrenia or Parkinson's disease can use this compound as a building block for analog synthesis, leveraging the established 3-arylpiperidine pharmacophore while exploring the effects of methoxy/methyl substitution on potency, selectivity, and CNS penetration [1].

Medicinal Chemistry Scaffold Diversification and Fragment-Based Drug Discovery

The compound is offered commercially as a 'versatile small molecule scaffold' with ≥95% purity , making it suitable for fragment-based screening or scaffold-hopping campaigns. The 3-substituted piperidine core is a privileged structure in medicinal chemistry, present in numerous CNS-active drugs and clinical candidates. The specific 4-methoxy-3-methylphenyl substitution provides a differentiated starting point for library synthesis, enabling exploration of chemical space not covered by unsubstituted phenyl or alternative aryl piperidine scaffolds .

Pharmacological Tool Compound Development for Receptor Profiling

3-Arylpiperidines have been investigated for interactions with multiple receptor systems including dopamine and opioid receptors [1]. The target compound's predicted pKa of 10.05 indicates the piperidine nitrogen will be predominantly protonated at physiological pH, a characteristic shared with many CNS-active basic amines. This compound can serve as a reference standard or starting material for developing pharmacological tool compounds to probe receptor subtype selectivity. The defined substitution pattern ensures reproducible results across studies, provided the same CAS-registered material is sourced .

Structure-Activity Relationship (SAR) Studies of Arylpiperidine Pharmacophores

Systematic SAR exploration of 3-arylpiperidines requires access to a diverse set of substitution patterns on the aryl ring. The target compound provides a specific combination of electron-donating methoxy (para) and methyl (meta) substituents, which can be compared to analogs bearing halogens, hydroxyl, or other functional groups. In 3-arylpiperidine SAR studies, aryl substitution has been shown to significantly modulate potency, with reported IC50 values ranging from nanomolar to micromolar depending on the substitution pattern [1]. The target compound's unique substitution pattern fills a specific niche in SAR matrices that cannot be satisfied by other commercially available 3-arylpiperidines [1].

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